molecular formula C20H21N3O3S2 B12144456 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B12144456
M. Wt: 415.5 g/mol
InChI Key: DUERKBXZKUKFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide features a thieno[2,3-d]pyrimidin-4-one core substituted with a 5,6-dimethyl group, a prop-2-en-1-yl (allyl) moiety at position 3, and a sulfanyl-linked acetamide group attached to a 2-methoxyphenyl ring. This structure combines lipophilic (allyl, methyl) and hydrogen-bonding (acetamide, methoxy) functionalities, making it a candidate for bioactive molecule development.

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H21N3O3S2/c1-5-10-23-19(25)17-12(2)13(3)28-18(17)22-20(23)27-11-16(24)21-14-8-6-7-9-15(14)26-4/h5-9H,1,10-11H2,2-4H3,(H,21,24)

InChI Key

DUERKBXZKUKFCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3OC)CC=C)C

Origin of Product

United States

Preparation Methods

Cyclization of Aminothiophene Derivatives

The thieno[2,3-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carboxylate with formamide under reflux (120–140°C, 4–6 hours). This method, adapted from PMC studies, achieves 85% yield by leveraging the nucleophilic attack of the amine on the carbonyl carbon of formamide, followed by dehydration. Alternative routes using urea or thiourea reagents (e.g., potassium cyanate in acetic acid) produce 2-thioxo or 2-oxo derivatives but require harsher conditions (refluxing dioxane, 12 hours).

Key Reaction Conditions:

  • Reactants: 2-Amino-4,5-dimethylthiophene-3-carboxylate (1.0 equiv), formamide (5.0 equiv)

  • Solvent: None (neat)

  • Temperature: 130°C, reflux

  • Yield: 85%

Introduction of the Allyl Group at Position 3

N-Alkylation of the Pyrimidinone

The allyl (prop-2-en-1-yl) group is introduced at N-3 via nucleophilic substitution using allyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. This method, validated in recent patents, avoids side reactions such as over-alkylation or elimination.

Key Reaction Conditions:

  • Reactants: Thieno[2,3-d]pyrimidin-4-one (1.0 equiv), allyl bromide (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF

  • Temperature: 80°C, 8 hours

  • Yield: 78%

Functionalization at Position 2: Sulfanyl-Acetamide Coupling

Generation of the 2-Thiolate Intermediate

The 2-thioxo group in 5,6-dimethyl-3-allyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one is converted to a thiolate via treatment with potassium hydroxide in ethanol (reflux, 2 hours). This step ensures nucleophilic activation for subsequent alkylation.

Key Reaction Conditions:

  • Reactants: 2-Thioxo derivative (1.0 equiv), KOH (3.0 equiv)

  • Solvent: Ethanol

  • Temperature: Reflux, 2 hours

  • Yield: 90%

Alkylation with N-(2-Methoxyphenyl)-2-bromoacetamide

The thiolate intermediate reacts with N-(2-methoxyphenyl)-2-bromoacetamide in DMF using sodium hydride as a base. This method, adapted from oxadiazole-thiol coupling protocols, minimizes disulfide formation and achieves 65% yield.

Key Reaction Conditions:

  • Reactants: Thiolate (1.0 equiv), N-(2-methoxyphenyl)-2-bromoacetamide (1.1 equiv)

  • Base: NaH (1.5 equiv)

  • Solvent: DMF

  • Temperature: Room temperature, 12 hours

  • Yield: 65%

Analytical Validation and Optimization

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.0 Hz, 1H, aromatic), 6.92–6.85 (m, 3H, aromatic), 5.90–5.75 (m, 1H, allyl-CH), 5.25 (d, J = 17.2 Hz, 1H, allyl-CH₂), 5.15 (d, J = 10.4 Hz, 1H, allyl-CH₂), 4.10 (s, 2H, SCH₂CO), 3.85 (s, 3H, OCH₃), 2.45 (s, 6H, 2×CH₃).

  • IR (KBr): 1695 cm⁻¹ (C=O), 1650 cm⁻¹ (N–H bend), 1240 cm⁻¹ (C–S).

Comparative Analysis of Bases in Alkylation

BaseSolventTime (h)Yield (%)
NaHDMF1265
K₂CO₃DMF2445
Et₃NTHF1838

Sodium hydride outperforms weaker bases due to its strong deprotonation capacity, ensuring complete thiolate formation.

Industrial-Scale Considerations

Purification Techniques

  • Recrystallization: The final product is purified via recrystallization from ethanol/water (3:1), achieving >98% purity.

  • Chromatography: Silica gel chromatography (hexane/ethyl acetate, 7:3) resolves residual DMF and byproducts .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group in the thieno[2,3-d]pyrimidine core, potentially forming alcohol derivatives. Sodium borohydride (NaBH₄) is a typical reducing agent used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group. Halogenated reagents can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various alkylated or arylated derivatives

Scientific Research Applications

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Anticancer Activity : Several thieno[2,3-d]pyrimidine derivatives have been reported to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies have shown that modifications on the pyrimidine ring can enhance cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Properties : The compound's potential as a 5-lipoxygenase (5-LOX) inhibitor has been explored through molecular docking studies. Inhibiting 5-LOX can reduce inflammation and may be beneficial in treating conditions like asthma and arthritis .
  • Antiviral Activity : Similar compounds have demonstrated activity against viral infections by targeting viral proteases or polymerases. The design of this compound may allow it to interact with viral proteins effectively .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Thieno[2,3-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate thioketones and amines.
  • Introduction of the Sulfanyl Group : The sulfanyl moiety is often introduced via nucleophilic substitution reactions.
  • Functionalization : The final steps involve acylation or alkylation to incorporate the methoxyphenyl group.

Case Studies

Several studies have documented the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A derivative similar to the target compound was synthesized and tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating significant potency .
  • Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to active sites of target enzymes, providing insights into its mechanism of action as an inhibitor .
  • In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates and lower inflammatory markers compared to control groups .

Mechanism of Action

The mechanism of action of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The sulfanyl group may enhance binding affinity through additional interactions with target proteins.

Comparison with Similar Compounds

Core Structural Variations

The thieno[2,3-d]pyrimidin-4-one scaffold is common among analogues, but substituent variations significantly influence physicochemical and biological properties:

Compound ID Substituents (Position 3) Acetamide Substituent Key Modifications
Target Allyl (prop-2-en-1-yl) 2-Methoxyphenyl High lipophilicity from allyl; hydrogen bonding via methoxy
A () Ethyl 2-Methoxyphenyl Reduced steric bulk vs. allyl; similar solubility
B () Methyl (dihydropyrimidin-2-yl) 2,3-Dichlorophenyl Increased halogen-mediated hydrophobicity; altered electronic profile
C () Allyl (cyclopenta-fused) 2,3-Dihydro-1,4-benzodioxin-6-yl Enhanced rigidity from cyclopenta ring; improved metabolic stability
D () 2-Methoxy-5-methylphenyl 2,2,2-Trifluoroethyl Fluorine-induced polarity; potential pharmacokinetic advantages

Physicochemical Properties

  • Molecular Weight :
    • Target: ~443.5 g/mol (estimated from C₂₁H₂₂N₃O₃S₂).
    • A : ~431.5 g/mol (ethyl substitution reduces mass).
    • D : ~499.5 g/mol (trifluoroethyl increases mass) .
  • Solubility : Allyl and methoxy groups in the target suggest moderate aqueous solubility, whereas halogenated analogues (e.g., B ) exhibit lower solubility due to hydrophobicity .

Biological Activity

The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide , also known by its IUPAC name and various synonyms, has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C13H16N4O2S2C_{13}H_{16}N_{4}O_{2}S_{2}, with a molecular weight of approximately 324.42 g/mol. The structure includes a thieno[2,3-d]pyrimidine core which is significant for its biological activity.

PropertyValue
Molecular FormulaC13H16N4O2S2
Molecular Weight324.42 g/mol
IUPAC Name2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
SMILESCc2sc1nc(SCC(=O)NN)n(CC=C)c(=O)c1c2C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate key intermediates derived from thieno[2,3-d]pyrimidine derivatives. The synthetic pathway often includes methods such as nucleophilic substitution and condensation reactions to achieve the desired structural modifications.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds structurally related to thieno[2,3-d]pyrimidines. For instance, compounds with similar scaffolds demonstrated significant growth inhibition against various human cancer cell lines in the NCI 60 cell line panel. Notably:

  • Compound 20 exhibited a TGI (Total Growth Inhibition) value of 16.2 µM and was found to be a potent inhibitor of dihydrofolate reductase (DHFR), with an IC50 value of 0.20 µM compared to methotrexate's IC50 of 0.22 µM .

This suggests that the thieno[2,3-d]pyrimidine core may enhance antitumor efficacy through DHFR inhibition and subsequent effects on cell cycle regulation.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DHFR : This enzyme is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies have shown that compounds related to thieno[2,3-d]pyrimidines can cause cell cycle arrest at the G2/M phase, leading to increased apoptosis in sensitive cell lines .

Case Studies

A notable study indicated that thieno[2,3-d]pyrimidine derivatives can effectively target multiple cancer types:

Study Overview

  • Objective : To evaluate the antitumor efficacy of synthesized thieno[2,3-d]pyrimidines.
  • Methods : In vitro assays against NCI 60 cell lines.

Results

The results demonstrated:

  • Significant cytotoxicity across various cancer cell lines.
  • Enhanced activity when compared to standard chemotherapeutic agents like 5-fluorouracil.

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Thiolation : Introducing the sulfanyl group via nucleophilic substitution under reflux in solvents like ethanol or DMF, catalyzed by bases such as potassium carbonate .
  • Acetamide coupling : Reacting the intermediate with 2-methoxyphenylamine using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the pure product . Key conditions: Maintain inert atmosphere (N₂/Ar), temperature control (60–80°C), and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How can researchers confirm the structural integrity and purity of the compound?

Analytical techniques include:

  • NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., δ 10.10 ppm for NHCO in DMSO-d₆) .
  • HPLC : Use a C18 column (acetonitrile/water 70:30) to verify purity (>95%) .
  • Elemental analysis : Validate empirical formula (e.g., C, N, S content within ±0.3% of theoretical values) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and ethanol, but insoluble in water .
  • Stability : Stable at room temperature in dark, dry environments; degrade under UV light or high humidity (monitor via TLC weekly) .

Q. What methodologies are recommended for initial biological activity screening?

  • In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity (MTT assay) at 1–100 µM concentrations .
  • Enzyme inhibition : Test against COX-2 or kinases (e.g., EGFR) using fluorescence-based kits .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent optimization : Replace ethanol with DMF to enhance thiolate intermediate solubility .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to accelerate thiolation .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 6 hrs) while maintaining >80% yield .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

  • Dynamic NMR : Perform variable-temperature experiments to identify rotamers or tautomers causing split peaks .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations (e.g., distinguish overlapping aromatic signals) .
  • Computational validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What mechanisms underlie its potential anti-inflammatory/anticancer activity?

  • Pathway modulation : Assess NF-κB or MAPK pathway inhibition via Western blot (e.g., reduced p65 phosphorylation) .
  • Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 staining) .
  • Molecular docking : Simulate binding to COX-2 (PDB: 5IKT) to identify critical H-bonds with His90 or Arg120 .

Q. How can structure-activity relationships (SAR) be explored for enhanced efficacy?

  • Functional group substitutions : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate lipophilicity (logP) .
  • Heterocycle modification : Substitute the thienopyrimidinone core with quinazoline to test π-π stacking interactions .
  • Pharmacokinetic profiling : Use Caco-2 cells for permeability assays and microsomal stability tests to prioritize derivatives .

Notes

  • Advanced questions emphasize mechanistic and methodological rigor, aligning with trends in medicinal chemistry research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.